molecular formula C23H19N3O5 B11123560 (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide

(2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide

Cat. No.: B11123560
M. Wt: 417.4 g/mol
InChI Key: OYXLQDPXSMJUMQ-HMMYKYKNSA-N
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Description

The compound (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide is a complex organic molecule with potential applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the nitrophenyl and phenylformamido groups. Common reagents used in these reactions include nitrobenzene, furan, and phenyl isocyanate. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and yield while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with biological molecules, making it a candidate for drug development studies.

Medicine

In medicine, researchers may explore the compound’s potential as a therapeutic agent. Its ability to undergo various chemical transformations could be leveraged to design drugs with specific biological targets.

Industry

In industry, the compound’s unique properties may be utilized in the development of new materials or chemical processes. Its reactivity and structural features make it a valuable component in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with molecular targets through various pathways. The nitrophenyl and phenylformamido groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide: Similar structure with a different position of the nitro group.

    (2E)-3-[5-(3-aminophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide: Similar structure with an amino group instead of a nitro group.

Uniqueness

The uniqueness of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide lies in its specific substitution pattern and the presence of both nitrophenyl and phenylformamido groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H19N3O5

Molecular Weight

417.4 g/mol

IUPAC Name

N-[(E)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H19N3O5/c1-2-13-24-23(28)20(25-22(27)16-7-4-3-5-8-16)15-19-11-12-21(31-19)17-9-6-10-18(14-17)26(29)30/h2-12,14-15H,1,13H2,(H,24,28)(H,25,27)/b20-15+

InChI Key

OYXLQDPXSMJUMQ-HMMYKYKNSA-N

Isomeric SMILES

C=CCNC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3

Canonical SMILES

C=CCNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3

Origin of Product

United States

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